2,4,5-Trimethoxybenzoic acid chemical properties and structure
2,4,5-Trimethoxybenzoic acid chemical properties and structure
An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid: Chemical Properties and Structure
Introduction
2,4,5-Trimethoxybenzoic acid, also known by its synonym Asaronic acid, is an organic compound classified as a methoxybenzoic acid.[1][2] It is a white to off-white crystalline solid at room temperature.[1][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the production of drugs like Acotiamide, which is used for gastrointestinal motility disorders.[3][4][5] Furthermore, recent research has highlighted its potential anti-inflammatory properties, making it a subject of interest for drug development professionals.[6][7] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological activities.
Chemical and Physical Properties
The key chemical and physical properties of 2,4,5-Trimethoxybenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₅ | [2][3][4][8][9] |
| Molecular Weight | 212.20 g/mol | [2][8][9] |
| Appearance | White to off-white crystalline powder | [1][3][8][10] |
| Melting Point | 143-145 °C | [1][10] |
| Boiling Point | 300 °C | [8][10][11] |
| Density | 1.2 ± 0.1 g/cm³ (estimate) | [8][11] |
| Water Solubility | Soluble | [3][8][10] |
| Solubility in other solvents | Soluble in DMSO (100 mg/mL), slightly soluble in Chloroform | [7][10][11] |
| pKa | 4.24 ± 0.10 (Predicted) | [3] |
| Flash Point | 134.0 ± 20.0 °C | [8][10] |
| Vapor Pressure | 0.000513 mmHg at 25°C | [8][10] |
| Refractive Index | 1.5140 - 1.524 (estimate) | [8][10][11] |
| UV max (λmax) | 226 nm (in EtOH) | [1][3][10] |
Chemical Structure
2,4,5-Trimethoxybenzoic acid has a benzene ring substituted with three methoxy groups (-OCH₃) at the 2, 4, and 5 positions and a carboxylic acid (-COOH) group at the 1 position.[3] This substitution pattern is crucial for its chemical properties and biological activity.
-
IUPAC Name: 2,4,5-trimethoxybenzoic acid[2]
-
Synonyms: Asaronic acid[2][3], Asarylic acid[2], Calamonic acid[2]
-
InChI: InChI=1S/C10H12O5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3,(H,11,12)[2][3]
Synthesis and Reactivity
Synthesis
2,4,5-Trimethoxybenzoic acid can be synthesized through several routes. Industrially, it is often prepared via multi-step organic synthesis starting from precursors like veratric acid or syringaldehyde, which involve selective methylation and oxidation processes.[3] Another reported method is the oxidation of 2,4,5-trimethoxybenzaldehyde using oxidizing agents such as potassium permanganate.[3] A historical synthesis involves a two-step reaction starting with carbon disulfide and aluminum chloride, followed by oxidation with permanganate.[9]
Reactivity and Stability
The compound is stable under normal ambient conditions.[3][12][13] It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[12] The carboxylic acid group can undergo typical reactions such as esterification.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the protons of the three methoxy groups and the carboxylic acid proton. Spectral data is available on platforms like ChemicalBook.[14]
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, C-O stretches of the methoxy and acid groups, and C-H stretches of the aromatic ring and methyl groups.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight. PubChem lists top 5 peaks in the mass spectrum as 212, 197, 137, 169, and 213.[2]
Biological Activity and Applications
Anti-inflammatory Effects
2,4,5-Trimethoxybenzoic acid, identified in extracts of purple perilla, has demonstrated significant anti-inflammatory properties.[6][7] It has been shown to inhibit inflammatory responses induced by lipopolysaccharides (LPS).[6] The mechanism of action involves the inhibition of the activation of key signaling pathways, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT (Signal Transducer and Activator of Transcription).[6] By downregulating these pathways, it can attenuate the activation of macrophages towards the pro-inflammatory M1 phenotype, which is implicated in conditions like diabetes.[6][7] Specifically, it has been observed to inhibit the secretion of pro-inflammatory cytokines like IL-6 and MCP-1.[6]
Pharmaceutical Intermediate
A primary application of 2,4,5-Trimethoxybenzoic acid is its use as a key intermediate in the pharmaceutical industry.[3][4] It is a building block in the synthesis of Acotiamide, a medication used to treat functional dyspepsia by enhancing gastrointestinal motility.[4][5]
Research Applications
In a laboratory setting, it is used as an internal standard for the determination of hydroxyl groups in lignins.[1][15] It is also employed in broader chemical research for the synthesis of more complex organic molecules.[3]
Signaling Pathway and Experimental Workflow
Below are diagrams generated using DOT language to visualize the biological signaling pathway and a general experimental workflow.
References
- 1. 2,4,5-Trimethoxybenzoic acid | 490-64-2 [chemicalbook.com]
- 2. 2,4,5-Trimethoxybenzoic acid | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]
- 5. vihitabio.com [vihitabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. echemi.com [echemi.com]
- 9. 2,4,5-Trimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2,4,5-Trimethoxybenzoic acid CAS#: 490-64-2 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
- 14. 2,4,5-Trimethoxybenzoic acid(490-64-2) 1H NMR spectrum [chemicalbook.com]
- 15. 2,4,5-Trimethoxybenzoic acid 99 490-64-2 [sigmaaldrich.com]
